2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is an organic compound that features a complex structure with a phenyl ring substituted with two methoxy groups, a thiophene ring, and a cyclopentyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl acetic acid: This can be achieved through the methoxylation of phenylacetic acid.
Thiophene attachment: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Amidation: Finally, the acetamide group is formed by reacting the intermediate with an appropriate amine under amidation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, especially at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorinating agents can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Products may include amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features might allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and thiophene ring could play a role in binding interactions, while the acetamide moiety might be involved in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-(cyclopentyl)acetamide: Lacks the thiophene ring, which may affect its binding properties and reactivity.
2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-yl)cyclopentyl)acetamide: Contains a furan ring instead of a thiophene ring, which could influence its electronic properties and reactivity.
2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)cyclopentyl)acetamide: Contains a pyridine ring, which might alter its pharmacological profile.
Uniqueness
The presence of the thiophene ring in 2-(3,4-dimethoxyphenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide distinguishes it from similar compounds. Thiophene rings are known for their electron-rich nature, which can enhance interactions with biological targets and influence the compound’s overall reactivity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-15-8-7-14(12-16(15)23-2)13-18(21)20-19(9-3-4-10-19)17-6-5-11-24-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNMEHOLZRVESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2(CCCC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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